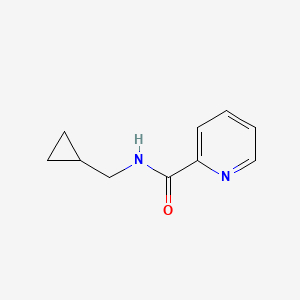

N-(cyclopropylmethyl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(cyclopropylmethyl)pyridine-2-carboxamide involves several steps. For instance, one method includes the reaction of 6-chloropyridine-2-carboxylic acid with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF). The resulting compound is then concentrated and azeotroped with DCM .

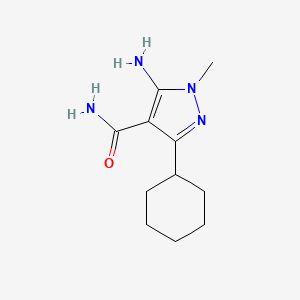

Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring with a carboxamide group attached at position 2. The cyclopropylmethyl substituent is linked to the nitrogen atom of the carboxamide group. The chlorine atom is positioned at the 6th position on the pyridine ring .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease activity is crucial for various health conditions, including gastric and duodenal cancer. Researchers have explored pyridine carboxamide derivatives as potential urease inhibitors. Notably, compounds like 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) exhibited significant inhibitory activity against urease with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM , respectively .

NAPE-PLD Inhibition

Pyrimidine-4-carboxamides have been investigated as inhibitors of NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D). These compounds play a role in the endocannabinoid system and have potential therapeutic applications. The structure–activity relationship (SAR) studies led to the identification of LEI-401 , a potent inhibitor of NAPE-PLD .

Antibacterial and Cytotoxic Properties

Fused pyridine derivatives, such as 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile , have been synthesized and evaluated for their antibacterial and cytotoxic effects. These compounds hold promise for addressing infectious diseases and cancer .

Mechanism of Action

Target of Action

Similar compounds such as n-methyl-2-pyridone-5-carboxamide (n-me-2py) have been shown to interact with kidney fibroblasts and tubular epithelial cells . These cells play a crucial role in renal function and the progression of chronic kidney disease (CKD) .

Biochemical Pathways

N-(cyclopropylmethyl)pyridine-2-carboxamide may affect the NAD+ metabolism pathway, similar to N-Me-2PY . Abnormalities in this pathway can lead to the progression of CKD . N-Me-2PY, a metabolite of NAD+, has been shown to inhibit TGFβ1-induced fibrosis and inflammation, suggesting a potential role in the regulation of these biochemical pathways .

Pharmacokinetics

Similar pyridine carboxamide derivatives have been investigated for their pharmacokinetic properties . These studies typically involve the synthesis of the compounds, followed by in vitro and in vivo evaluations of their absorption, distribution, metabolism, and excretion .

properties

IUPAC Name |

N-(cyclopropylmethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMABUOOTPGANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)

![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)

![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)